molecular formula C15H23NO3S B11159019 2-(ethylsulfonyl)-N,N-dipropylbenzamide

2-(ethylsulfonyl)-N,N-dipropylbenzamide

Cat. No.: B11159019
M. Wt: 297.4 g/mol
InChI Key: BUOFYBITDJJLPH-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-N,N-dipropylbenzamide is an organic compound that features a benzamide core with ethylsulfonyl and dipropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-N,N-dipropylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with a suitable amine under dehydrating conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions, where an ethylsulfonyl chloride is reacted with the benzamide core in the presence of a base.

    N,N-Dipropylation: The final step involves the alkylation of the amide nitrogen atoms with propyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-N,N-dipropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

2-(Ethylsulfonyl)-N,N-dipropylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N,N-dipropylbenzamide involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)-N,N-dipropylbenzamide
  • 2-(Phenylsulfonyl)-N,N-dipropylbenzamide
  • 2-(Trimethylsilyl)ethanesulfonyl-N,N-dipropylbenzamide

Uniqueness

2-(Ethylsulfonyl)-N,N-dipropylbenzamide is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. The ethylsulfonyl group provides a balance of steric and electronic effects, making it a versatile intermediate in organic synthesis. Additionally, the dipropyl groups enhance its lipophilicity, potentially improving its bioavailability in medicinal applications.

Properties

Molecular Formula

C15H23NO3S

Molecular Weight

297.4 g/mol

IUPAC Name

2-ethylsulfonyl-N,N-dipropylbenzamide

InChI

InChI=1S/C15H23NO3S/c1-4-11-16(12-5-2)15(17)13-9-7-8-10-14(13)20(18,19)6-3/h7-10H,4-6,11-12H2,1-3H3

InChI Key

BUOFYBITDJJLPH-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=CC=C1S(=O)(=O)CC

Origin of Product

United States

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